molecular formula C₁₇H₁₇Cl₂NO₅ B1144796 (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone CAS No. 688046-43-7

(4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone

Cat. No.: B1144796
CAS No.: 688046-43-7
M. Wt: 386.23
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone typically involves the condensation of appropriate pyridine and phenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Mechanism of Action

The mechanism of action of (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Properties

IUPAC Name

(4,5-dichloro-2-methoxypyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO5/c1-8-6-10(22-2)15(23-3)16(24-4)11(8)14(21)12-13(19)9(18)7-20-17(12)25-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEDMKXHMMJEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)Cl)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.8 g (159 mmol) of manganese dioxide was added to a solution having 4.66 g (12.0 mmol) of (2,3,4-trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol obtained in Step (f) dissolved in 30 ml of toluene, followed by reflux with heating for 2 hours. After cooling to room temperature, manganese dioxide was removed by filtration on the pad of celite, and toluene was distilled off under reduced pressure, followed by purification by silica gel column chromatography to obtain 2.98 g (yield: 65%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-4,5-dichloro-2-methoxypyridine.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
catalyst
Reaction Step Three

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